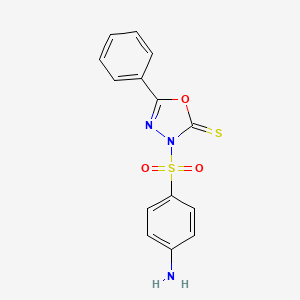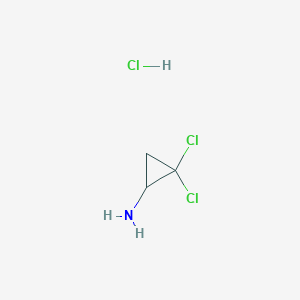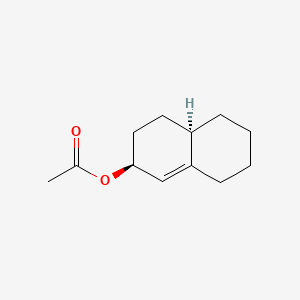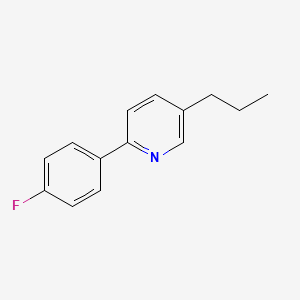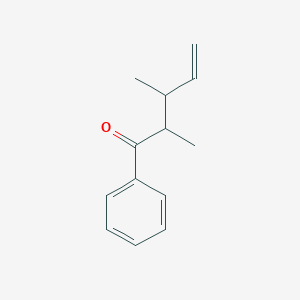
2,3-Dimethyl-1-phenylpent-4-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1-phenylpent-4-en-1-one is an organic compound with the molecular formula C₁₃H₁₆O It is characterized by a phenyl group attached to a pentenone structure, with two methyl groups at the 2nd and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1-phenylpent-4-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the aldol condensation reaction between acetophenone and isobutyraldehyde, followed by dehydration to form the desired enone structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the enone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reaction would be chosen to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions: 2,3-Dimethyl-1-phenylpent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
2,3-Dimethyl-1-phenylpent-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3-Dimethyl-1-phenylpent-4-en-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
2,3-Dimethyl-1-phenylpent-4-en-1-one can be compared with other similar compounds such as:
1-Phenyl-1-penten-3-one: Similar structure but with different substitution patterns.
2,3-Dimethyl-1-phenylbut-3-en-1-one: A shorter carbon chain but similar functional groups.
4-Phenyl-3-buten-2-one: Different positioning of the phenyl group and double bond.
Uniqueness: The unique combination of the phenyl group and the enone structure, along with the specific positioning of the methyl groups, gives this compound distinct chemical and physical properties. These properties make it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
105824-14-4 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC 名称 |
2,3-dimethyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C13H16O/c1-4-10(2)11(3)13(14)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |
InChI 键 |
DRIDBBIKGIUOBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)C(C)C(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


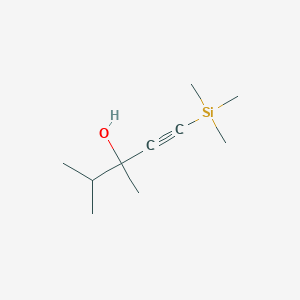
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
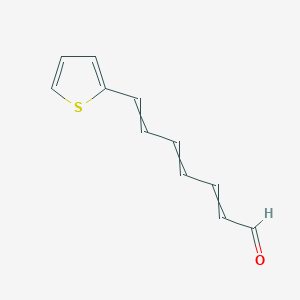
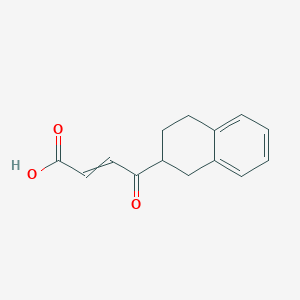
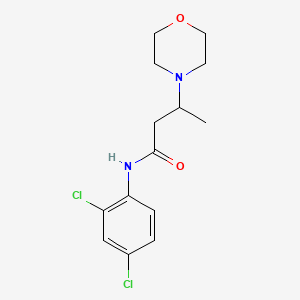
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
